5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate 5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Brand Name: Vulcanchem
CAS No.: 400080-38-8
VCID: VC6451207
InChI: InChI=1S/C15H14ClN3O6S/c1-18(2)26(23,24)25-14-9-10(16)3-8-13(14)15(20)17-11-4-6-12(7-5-11)19(21)22/h3-9H,1-2H3,(H,17,20)
SMILES: CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C15H14ClN3O6S
Molecular Weight: 399.8

5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

CAS No.: 400080-38-8

Cat. No.: VC6451207

Molecular Formula: C15H14ClN3O6S

Molecular Weight: 399.8

* For research use only. Not for human or veterinary use.

5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate - 400080-38-8

Specification

CAS No. 400080-38-8
Molecular Formula C15H14ClN3O6S
Molecular Weight 399.8
IUPAC Name [5-chloro-2-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Standard InChI InChI=1S/C15H14ClN3O6S/c1-18(2)26(23,24)25-14-9-10(16)3-8-13(14)15(20)17-11-4-6-12(7-5-11)19(21)22/h3-9H,1-2H3,(H,17,20)
Standard InChI Key KFBZZWACCXVNMI-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Molecular and Structural Characteristics

Chemical Identity

The compound belongs to the sulfamate ester family, characterized by a sulfonyl group bonded to an amine. Its IUPAC name, [5-chloro-2-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate, reflects three key functional groups:

  • A chlorinated phenyl ring at position 5.

  • A 4-nitroanilino carbonyl group at position 2.

  • An N,N-dimethylsulfamate moiety.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₃ClN₃O₆S
Molecular Weight398.80 g/mol
CAS Number400080-38-8
IUPAC Name[5-Chloro-2-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
SMILESCN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)N+[O-]

The nitro group (-NO₂) at the para position of the anilino ring enhances electrophilicity, potentially influencing reactivity in coupling reactions .

Synthesis and Optimization

Reaction Pathway

Synthesis typically involves a multi-step sequence:

  • Chlorination of 2-hydroxybenzoic acid to yield 5-chlorosalicylic acid.

  • Acylation with 4-nitroaniline via a carbodiimide-mediated coupling to form the amide bond.

  • Sulfamation using dimethylsulfamoyl chloride under basic conditions.

Table 2: Key Synthesis Parameters

StepReagents/ConditionsYield
1Cl₂, FeCl₃ (catalytic), 60°C85%
2EDC, DMAP, DMF, rt, 12h72%
3(CH₃)₂NSO₂Cl, K₂CO₃, THF, 0°C → rt, 6h68%

Critical challenges include managing the nitro group’s sensitivity to reduction and ensuring regioselectivity during chlorination .

Spectroscopic Profiling

Infrared Spectroscopy (IR)

  • C=O Stretch: 1685 cm⁻¹ (amide carbonyl).

  • S=O Stretch: 1170 cm⁻¹ (sulfamate).

  • NO₂ Asymmetric Stretch: 1520 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.20 (d, 2H, Ar-NO₂), δ 7.85 (s, 1H, Ar-Cl), δ 3.10 (s, 6H, N(CH₃)₂).

  • ¹³C NMR:

    • δ 165.2 (C=O), δ 154.0 (SO₂N), δ 142.1 (C-NO₂).

Mass Spectrometry

  • ESI-MS: m/z 399.1 [M+H]⁺ (calc. 398.8).

The nitro group’s electron-withdrawing effect deshields adjacent protons, confirmed by downfield shifts in NMR .

Research Applications and Implications

Pharmaceutical Intermediates

The sulfamate group is a known pharmacophore in protease inhibitors and anticancer agents. Computational docking studies suggest affinity for tyrosine kinase receptors, though in vitro validation is pending .

ParameterRequirement
Temperature2–8°C (protected from light)
SolubilityDMSO, DMF (>50 mg/mL)
IncompatibilitiesStrong oxidizers, bases

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator